

(6 β)-6-Bromoandrost-4-ene-3,17-dione chemical properties

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Compound of Interest

Compound Name: *6-Bromoandrostenedione*

Cat. No.: *B029461*

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An In-depth Technical Guide to the Chemical Properties of (6 β)-6-Bromoandrost-4-ene-3,17-dione

Abstract

(6 β)-6-Bromoandrost-4-ene-3,17-dione is a synthetic steroid compound recognized for its role as a mechanism-based irreversible inhibitor of aromatase (estrogen synthetase). As an analogue of the endogenous androgen androstenedione, it serves as a valuable tool for researchers studying the active site and mechanism of action of aromatase.^{[1][2]} Its ability to irreversibly inactivate the enzyme makes it a subject of interest in the development of potential therapeutic agents for estrogen-dependent diseases, such as breast cancer. This document provides a comprehensive overview of its chemical properties, biological activity, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

(6 β)-6-Bromoandrost-4-ene-3,17-dione is a white to pale yellow solid.^[3] Its core structure is a brominated derivative of the C19 steroid androstenedione. The key physical and chemical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₉ H ₂₅ BrO ₂	[2] [4] [5]
Molecular Weight	365.3 g/mol	[5]
CAS Number	38632-00-7	[2] [4] [5]
IUPAC Name	(6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione	[5]
Melting Point	158-163°C (decomposes)	[3] [4]
Boiling Point	467.0 ± 45.0 °C (Predicted)	[3]
Density	1.35 ± 0.1 g/cm ³ (Predicted)	[3]
Appearance	White to Light Yellow Solid	[3]
Solubility	Chloroform (Slightly), Methanol (Very Slightly, Heated, Sonicated)	[3]
Storage Temperature	-20°C Freezer, Under Inert Atmosphere	[3]

Biological Activity: Aromatase Inhibition

The primary biological function of (6 β)-6-Bromoandrost-4-ene-3,17-dione is the inhibition of aromatase, the enzyme responsible for the final step in estrogen biosynthesis. It acts as a mechanism-based or "suicide" inhibitor, meaning it is converted by the enzyme into a reactive intermediate that then binds covalently to the active site, causing irreversible inactivation.[\[6\]](#)[\[7\]](#) This action is time-dependent and requires the presence of the cofactor NADPH.[\[1\]](#)[\[7\]](#)

In contrast, its epimer, 6 α -bromoandrostenedione, acts as a potent competitive inhibitor but does not cause time-dependent irreversible inactivation.[\[1\]](#)[\[7\]](#) The stereochemistry of the bromine at the C-6 position is therefore critical in determining the mechanism of inhibition.[\[1\]](#)

Parameter	Value	Enzyme Source	Notes	Source
Apparent K_i	0.8 μM	Human Placental Aromatase	K_i represents the inhibitor concentration required to achieve half-maximal inactivation rate.	[1] [7]
k_{inact}	0.025 min^{-1}	Human Placental Aromatase	k_{inact} is the maximal rate of enzyme inactivation.	[1] [7]

Experimental Protocols

Synthesis of (6 β)-6-Bromoandrost-4-ene-3,17-dione

The synthesis of 6-bromo steroids can be achieved through various bromination methods. A common laboratory-scale synthesis involves the free radical bromination of androst-4-ene-3,17-dione using a brominating agent like N-Bromosuccinimide (NBS).

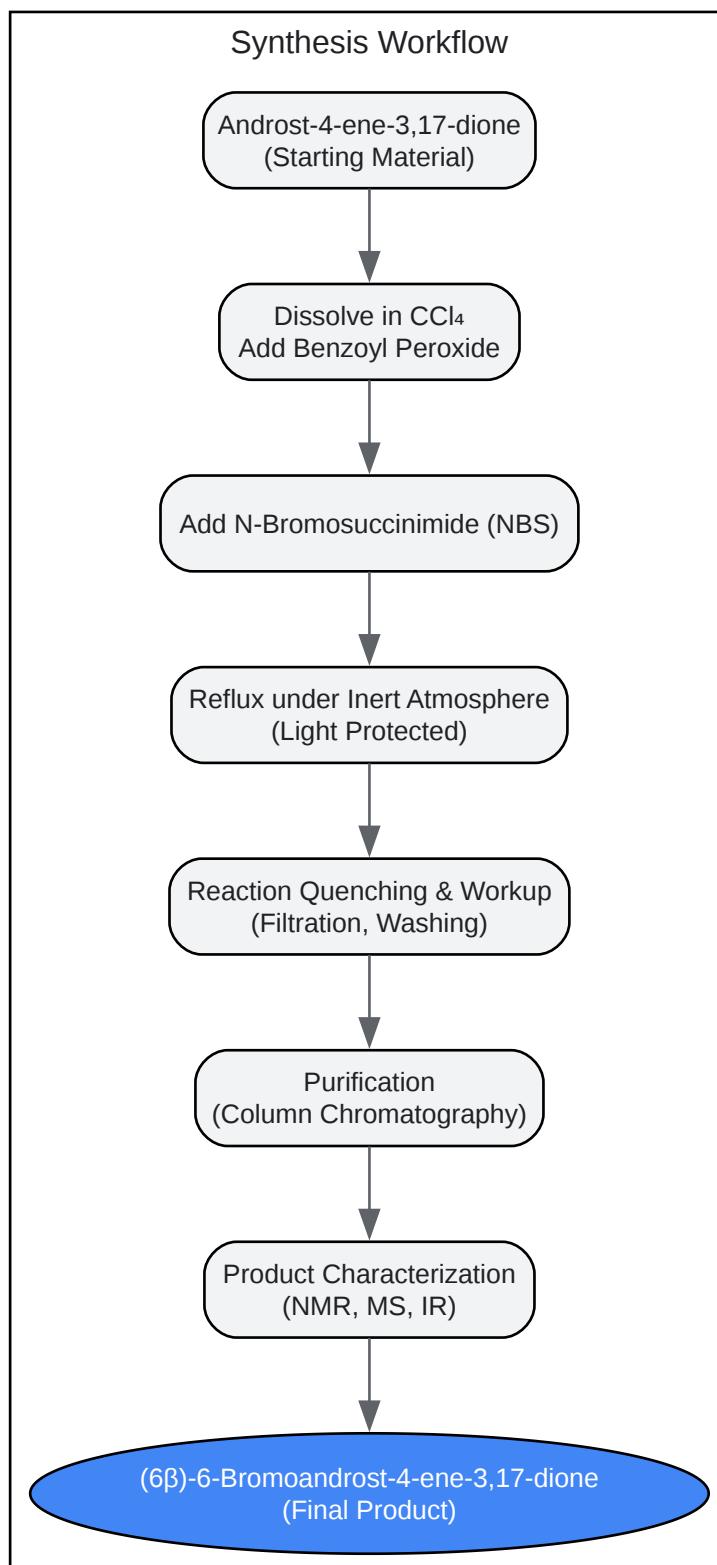
Materials:

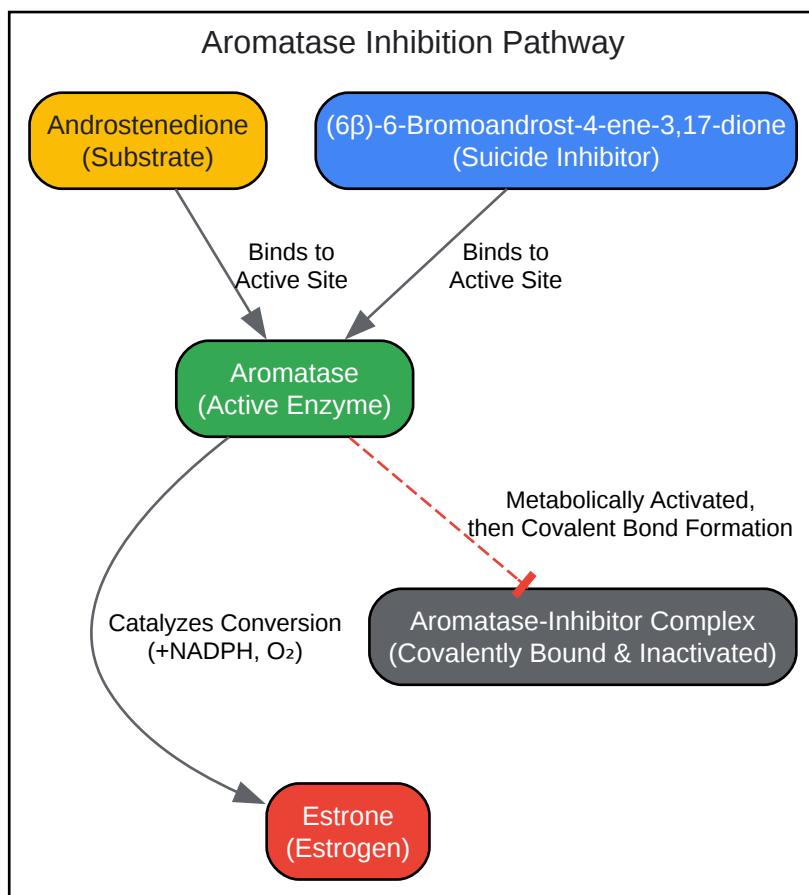
- Androst-4-ene-3,17-dione
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl_4)
- Benzoyl peroxide (initiator)
- Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

- Dissolve androst-4-ene-3,17-dione in anhydrous CCl_4 in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
- Add a catalytic amount of benzoyl peroxide to the solution.
- Add N-Bromosuccinimide (approximately 1.1 equivalents) to the mixture.
- Heat the reaction mixture to reflux under an inert atmosphere and protect from light. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction using NBS in CCl_4 preferentially yields the 6β -bromo product.^[8]
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove succinimide by-product.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate (6β) -6-Bromoandrost-4-ene-3,17-dione.
- Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure and purity.

Note: The 6β -isomer can be unstable in certain solvents like methanol and may epimerize to the more stable 6α -isomer.^[9]





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